3,3-二甲基环丁烷甲酸

描述

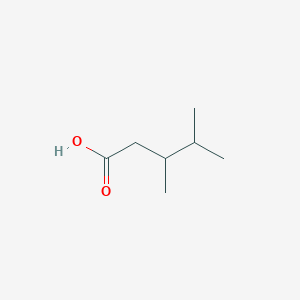

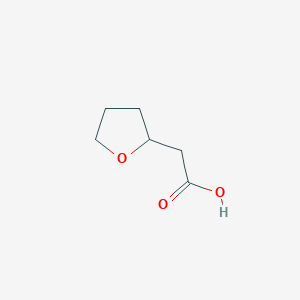

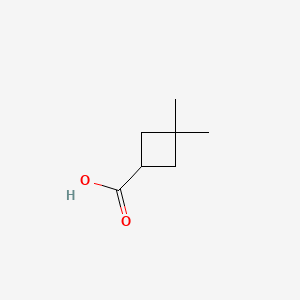

3,3-Dimethylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It is a colorless to light yellow solid .

Synthesis Analysis

The synthesis of 3,3-Dimethylcyclobutanecarboxylic acid can be achieved by reacting cyclobutane diketone with a methyl Grignard reagent . In this reaction, the methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclobutanecarboxylic acid is represented by the InChI code 1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . The canonical SMILES representation is CC1(CC(C1)C(=O)O)C .

Physical and Chemical Properties Analysis

3,3-Dimethylcyclobutanecarboxylic acid has a density of 1.1±0.1 g/cm³ . It has a boiling point of 206.3±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.8±6.0 kJ/mol . The flash point is 95.7±13.1 °C . The index of refraction is 1.469 . The molar refractivity is 33.9±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 1 freely rotating bond . The polar surface area is 37 Ų . It is soluble in many organic solvents, such as ethanol, ether, etc . The melting point is about 59-60 degrees Celsius .

科学研究应用

对映纯化合物合成

从与 3,3-二甲基环丁烷甲酸密切相关的化合物合成对映纯环丁氨基酸和氨基醇展示了其在制备寡肽和碳环核苷酸中的用途。这些化合物在制药和生物活性研究中具有潜在应用 (C. Balo 等,2005).

晶体结构分析

对二甲基环丁烷衍生物(包括与 3,3-二甲基环丁烷甲酸相关的衍生物)的晶体结构的研究有助于了解这些化合物的分子和晶体结构。这些知识对于设计具有特定性质的材料和开发新的合成方法至关重要 (G. Shabir 等,2020).

大气化学和气溶胶科学

对 β-石竹烯氧化产物的研究(包括 3,3-二甲基-2-(3-氧丁基)环丁烷甲酸)有助于我们了解大气化学和二次有机气溶胶的形成。这项研究对于评估自然和人为排放对空气质量和气候变化的影响至关重要 (A. V. Eijck 等,2013).

有机合成和化学反应

对光诱导的水性丙酮酸寡聚的研究突出了 3,3-二甲基环丁烷甲酸衍生物在了解环境条件下有机反应机理中的作用。这些研究对大气科学和有机合成有影响 (M. Guzman 等,2006).

先进材料设计

使用 3,3-二甲基环丁烷甲酸衍生物构建带电金属有机骨架展示了其在开发在储气、分离技术和催化中具有潜在用途的材料中的应用 (Susan Sen 等,2014).

安全和危害

3,3-Dimethylcyclobutanecarboxylic acid may be irritating to the skin, eyes, and respiratory system . After exposure to the substance, rinse the skin with plenty of water as soon as possible and seek medical help immediately . Avoid inhaling dust or gas from the substance and maintain a well-ventilated working environment . Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke .

作用机制

Mode of Action

The mode of action of 3,3-Dimethylcyclobutanecarboxylic acid is currently unknown. It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to understand these interactions and their consequences .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3-Dimethylcyclobutanecarboxylic acid are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended targets in the body. More research is needed in this area .

生化分析

Biochemical Properties

3,3-Dimethylcyclobutanecarboxylic acid plays a role in various biochemical reactions, particularly those involving carboxylic acids. It interacts with enzymes such as carboxylases and decarboxylases, which facilitate the addition or removal of carboxyl groups. These interactions are crucial for metabolic pathways that involve the synthesis and degradation of fatty acids and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their stability and function .

Cellular Effects

In cellular systems, 3,3-Dimethylcyclobutanecarboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, it can impact gene expression by acting as a ligand for transcription factors that regulate the expression of genes involved in metabolism and cell growth. The compound also affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 3,3-Dimethylcyclobutanecarboxylic acid involves its binding interactions with enzymes and other biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This compound can also influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethylcyclobutanecarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 3,3-Dimethylcyclobutanecarboxylic acid can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3,3-Dimethylcyclobutanecarboxylic acid in animal models vary with different dosages. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3,3-Dimethylcyclobutanecarboxylic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetases and dehydrogenases, which are involved in the activation and oxidation of fatty acids. The compound can also affect the levels of key metabolites, influencing the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, 3,3-Dimethylcyclobutanecarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of 3,3-Dimethylcyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The compound’s localization can also affect its activity, as it may interact with different sets of enzymes and proteins depending on its subcellular distribution .

属性

IUPAC Name |

3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAWSLEKWLDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188514 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-18-8 | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

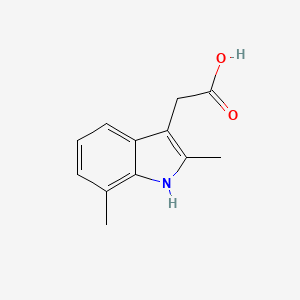

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)